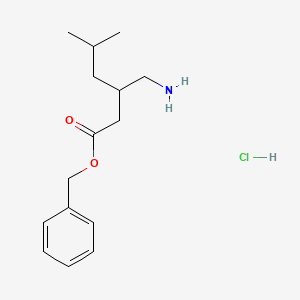

Benzyl 3-(aminomethyl)-5-methylhexanoate hydrochloride

Descripción general

Descripción

Benzyl 3-(aminomethyl)-5-methylhexanoate hydrochloride is an organic compound that features a benzyl group attached to a 3-aminomethyl-5-methyl-hexanoate moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-(aminomethyl)-5-methylhexanoate hydrochloride typically involves the esterification of 3-aminomethyl-5-methyl-hexanoic acid with benzyl alcohol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The resulting ester is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Análisis De Reacciones Químicas

Types of Reactions

Benzyl 3-(aminomethyl)-5-methylhexanoate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used under appropriate conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Common Reactions

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts to carboxylic acids | Potassium permanganate, chromium trioxide |

| Reduction | Converts to primary amines | Lithium aluminum hydride, sodium borohydride |

| Substitution | Nucleophilic substitution reactions | Strong bases or acids |

Chemistry

In chemistry, Benzyl 3-(aminomethyl)-5-methylhexanoate hydrochloride serves as an important intermediate in organic synthesis. Its ability to participate in various reactions allows for the development of complex organic molecules.

Biology

In biological research, this compound is investigated for its interactions with biological macromolecules. Its potential role in biochemical pathways makes it a subject of interest in pharmacological studies.

Medicine

The compound has shown promise in therapeutic applications:

- Anticonvulsant Effects : Similar to pregabalin, it may modulate neurotransmitter systems, particularly GABA production.

- Neuroprotective Properties : Studies indicate potential protective effects against neuronal damage from excitotoxicity.

- Antimicrobial Activity : Exhibits antibacterial properties against pathogens like Staphylococcus aureus.

The following table summarizes key findings from various studies on the biological activity of this compound:

| Study Reference | Biological Activity | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Study A | Antimicrobial | 10.5 | DNA synthesis inhibition |

| Study B | Neuroprotective | 15.0 | NMDA receptor modulation |

| Study C | Anticancer | 25.0 | Cell cycle arrest |

Case Studies

-

Antimicrobial Efficacy :

- A study demonstrated significant antibacterial activity against Staphylococcus aureus, attributed to the compound's inhibition of bacterial DNA gyrase.

-

Neuroprotective Effects :

- Research indicated that Benzyl 3-(aminomethyl)-5-methylhexanoate could reduce neuronal cell death induced by glutamate toxicity, suggesting potential applications in neurodegenerative diseases.

-

Cancer Research :

- In vitro studies showed that the compound inhibited the growth of breast and lung cancer cell lines, with promising IC50 values indicating its potential as an anticancer agent.

Mecanismo De Acción

The mechanism of action of Benzyl 3-(aminomethyl)-5-methylhexanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparación Con Compuestos Similares

Similar Compounds

Pregabalin: A structural analog used as an anticonvulsant and for neuropathic pain.

Gabapentin: Another related compound with similar therapeutic applications.

Uniqueness

Benzyl 3-(aminomethyl)-5-methylhexanoate hydrochloride is unique due to its specific structural features and potential for diverse chemical modifications. Its benzyl group and aminomethyl moiety provide opportunities for further functionalization and derivatization, making it a valuable compound for research and industrial applications.

Actividad Biológica

Benzyl 3-(aminomethyl)-5-methylhexanoate hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant case studies.

The synthesis of this compound typically involves the esterification of 3-aminomethyl-5-methyl-hexanoic acid with benzyl alcohol, followed by conversion to its hydrochloride salt through treatment with hydrochloric acid. This process is usually carried out under reflux conditions using an acid catalyst such as sulfuric acid or p-toluenesulfonic acid .

This compound primarily exerts its biological effects through interactions with specific molecular targets. Its mechanism of action may involve:

- Enzyme Modulation : The compound can bind to enzymes, altering their activity and subsequently affecting cellular processes.

- Receptor Interaction : It may interact with various receptors involved in neurotransmission and inflammation, potentially leading to neuroprotective effects .

Anticonvulsant and Neuroprotective Effects

Research indicates that compounds similar to this compound, such as Pregabalin, exhibit anticonvulsant properties and are used in the treatment of neuropathic pain . The structural similarities suggest that this compound may also possess similar therapeutic applications.

Anticancer Potential

Preliminary studies have suggested that derivatives related to this compound could demonstrate significant cytotoxic effects against various cancer cell lines. For instance, compounds with structural analogies have shown growth inhibition concentrations (GI50) in the nanomolar range across multiple cancer types . This raises the possibility that this compound may also exhibit anticancer properties.

Study on Cytotoxicity

In a study evaluating the cytotoxicity of related compounds in neuroblastoma and glioblastoma cell lines, it was found that certain derivatives exhibited lethal concentrations (LC50) significantly lower than existing treatments. For example, one compound demonstrated an LC50 of approximately 18.9 nM against sensitive cell lines . This suggests a potential for this compound to be developed as an effective anticancer agent.

Neuroprotective Properties

Another area of interest is the neuroprotective potential of this compound. Research indicates that related compounds can enhance neuronal survival in models of neurodegenerative disorders. The ability to modulate neurotransmitter systems and reduce neuronal apoptosis positions this compound as a candidate for further investigation in neuroprotection .

Comparative Analysis

| Property | This compound | Pregabalin | Gabapentin |

|---|---|---|---|

| Chemical Structure | Unique benzyl and aminomethyl moieties | Similar structural framework | Similar structural framework |

| Primary Use | Investigational for anticonvulsant properties | Anticonvulsant for neuropathic pain | Anticonvulsant for epilepsy |

| Biological Activity | Potential anticancer and neuroprotective effects | Established anticonvulsant activity | Established anticonvulsant activity |

Propiedades

IUPAC Name |

benzyl 3-(aminomethyl)-5-methylhexanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO2.ClH/c1-12(2)8-14(10-16)9-15(17)18-11-13-6-4-3-5-7-13;/h3-7,12,14H,8-11,16H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIWHJSXQFMZAPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(=O)OCC1=CC=CC=C1)CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.81 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.